

TGA and DSC analysis of s-BPDA derived polyimides

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Compound of Interest

Compound Name: *[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid*

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A comparative analysis of the thermal properties of polyimides derived from 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA) is crucial for determining their suitability in high-performance applications. This guide provides an objective comparison of the thermal stability and glass transition temperatures of various s-BPDA-based polyimides, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

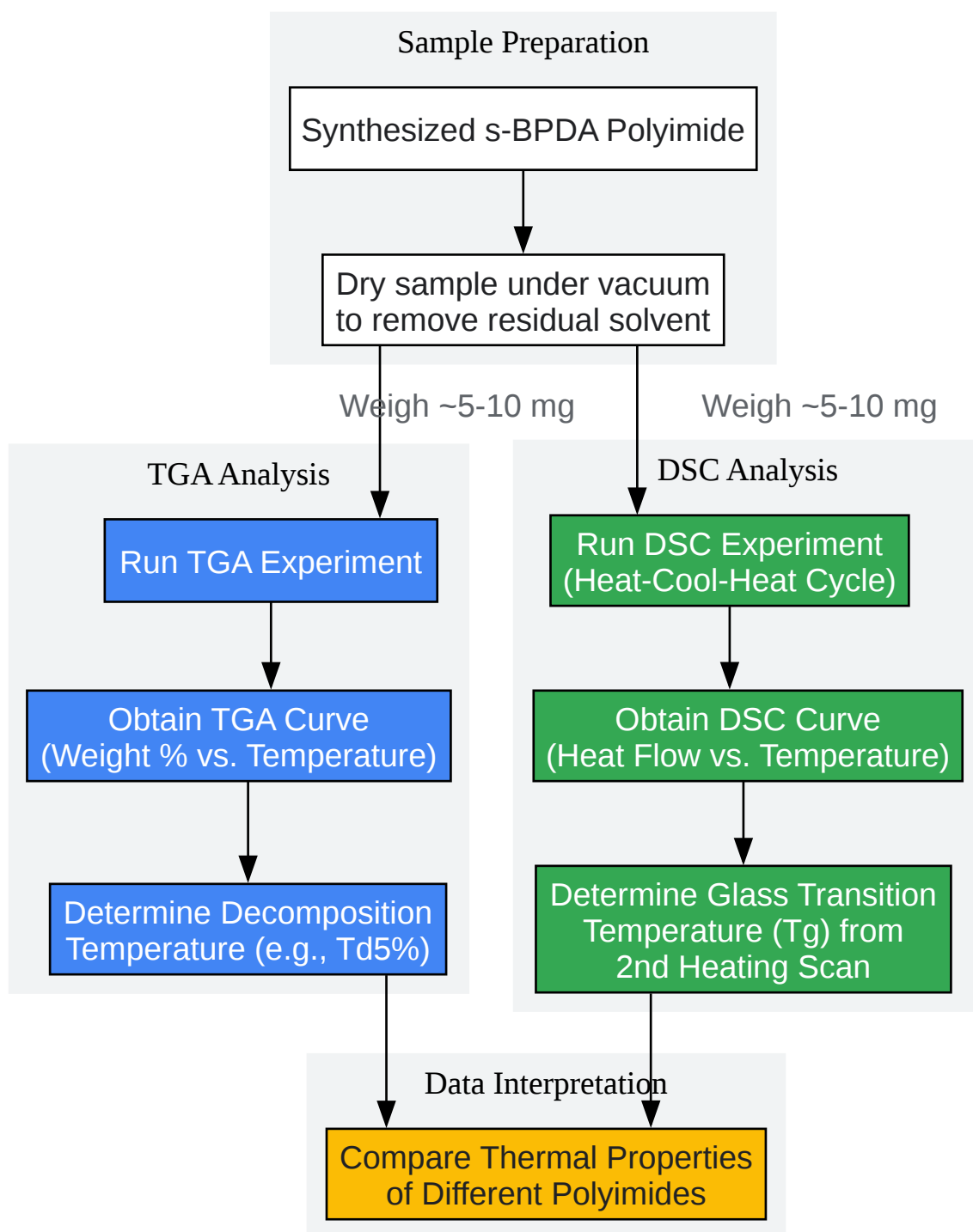
Thermal Properties Comparison

The thermal behavior of polyimides is primarily characterized by their decomposition temperature (Td), indicating thermal stability, and glass transition temperature (Tg), which defines the upper-use temperature for the material in its rigid state. The following table summarizes these key thermal properties for several polyimides derived from s-BPDA and various diamines.

Polyimide Composition	5% Weight Loss Temp. (Td5%) (°C)	Glass Transition Temp. (Tg) (°C)
s-BPDA / BAPBBI	581[1]	Not specified
s-BPDA / BAPBBOA	584[1]	Not specified
s-BPDA / p-phenylenediamine (PPD)	560[1]	> 400[2]
s-BPDA / 1,4- phenylenediamine (PDA)	> 590[3]	> 340[3]
s-BPDA / 4,4'-iminodianiline (NDA)	> 590[3]	> 340[3]
s-BPDA / 4,4'-diaminodiphenyl ether (ODA)	Not specified	290[4]
s-BPDA / BAN-2	> 510[5]	387[5]

Logical Workflow for Thermal Analysis

The following diagram illustrates the typical experimental workflow for characterizing the thermal properties of s-BPDA derived polyimides using TGA and DSC.



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Caption: Experimental workflow for TGA and DSC analysis of polyimides.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible thermal analysis of polyimides.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition characteristics of the polyimide samples.

- Instrumentation: A thermogravimetric analyzer is used.
- Sample Preparation: Approximately 5-10 mg of the dried polyimide film or powder is placed in an alumina or platinum crucible.[\[6\]](#)
- Experimental Conditions:
 - The sample is heated from room temperature to approximately 800°C.[\[7\]](#)
 - A constant heating rate of 10°C/min is typically applied.[\[7\]](#)[\[8\]](#)
 - The analysis is conducted under a controlled atmosphere, commonly nitrogen or air, with a typical flow rate of 30 mL/min.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Data Analysis: The 5% weight loss temperature (Td5%) is determined from the resulting TGA curve, representing the temperature at which the polymer has lost 5% of its initial mass. This value is a common metric for comparing the thermal stability of polymers.[\[1\]](#)

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the glass transition temperature (T_g) and other thermal transitions, such as melting or crystallization.

- Instrumentation: A differential scanning calorimeter is used.
- Sample Preparation: A small sample of the polyimide (around 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[\[9\]](#)
- Experimental Conditions:

- A common procedure involves a heat-cool-heat cycle to eliminate any prior thermal history of the sample.[8]
- First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -50°C) to a temperature above its expected T_g (e.g., 400°C) at a controlled rate, typically 10°C/min. [8]
- Cooling Scan: The sample is then cooled back to the starting temperature.
- Second Heating Scan: A second heating scan is performed under the same conditions as the first.
- Data Analysis: The glass transition temperature (T_g) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[8] This method provides a more reliable and reproducible T_g value. The absence of melting or crystallization peaks in the DSC thermogram indicates the amorphous nature of the polyimide.[8]

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